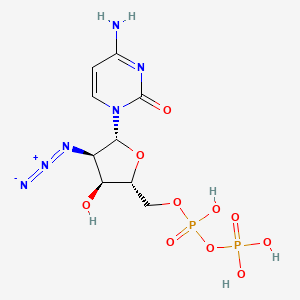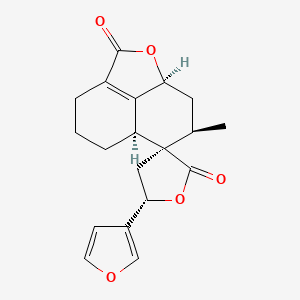
1,2-Difluoro-1,1,2-trichloroéthane
Vue d'ensemble
Description
1,2-Difluoro-1,1,2-trichloroethane is an organic compound with the molecular formula C2HCl3F2. It is also known by other names such as Frigen 122, Freon 122, and HCFC 122 . This compound is a colorless liquid commonly used as a solvent and in various industrial applications.
Applications De Recherche Scientifique
1,2-Difluoro-1,1,2-trichloroethane has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is used in the study of biological systems and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and as a solvent for drug formulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Difluoro-1,1,2-trichloroethane can be synthesized through the vapor-phase catalytic fluorination of 1,1,2-trichloroethane or cis-1,2-dichloroethylene and trans-1,2-dichloroethene using a fixed-bed chrome-based catalyst. The reaction is carried out at temperatures between 200-300°C and pressures of 0.1-0.8 MPa, with a contact time of 15-80 seconds .
Industrial Production Methods
The industrial production of 1,2-Difluoro-1,1,2-trichloroethane involves the use of chrome-based catalysts, which provide high transformation rates and selectivity. The process includes steps such as direct condensation, tail gas absorption, liquid-phase layering, washing, and distillation to obtain high-purity 1,2-Difluoro-1,1,2-trichloroethane .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Difluoro-1,1,2-trichloroethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different fluorinated and chlorinated hydrocarbons.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Reducing Agents: Hydrogen gas in the presence of a catalyst such as palladium or nickel is commonly used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various fluorinated and chlorinated ethanes.
Reduction Products: Reduction can yield compounds such as 1,1-difluoroethane and 1,2-difluoroethane.
Mécanisme D'action
The mechanism of action of 1,2-Difluoro-1,1,2-trichloroethane involves its interaction with molecular targets such as enzymes and receptors. It can act as a solvent, facilitating the dissolution and transport of other molecules. In biochemical assays, it can interact with specific enzymes, altering their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has a similar structure but contains an additional fluorine atom.
1,1,2-Trichloro-1,2-difluoroethane: This compound is closely related and differs by the position of the fluorine atoms.
Uniqueness
1,2-Difluoro-1,1,2-trichloroethane is unique due to its specific combination of fluorine and chlorine atoms, which gives it distinct chemical and physical properties. Its high selectivity and transformation rates in industrial processes make it valuable for large-scale production .
Propriétés
IUPAC Name |
1,1,2-trichloro-1,2-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3F2/c3-1(6)2(4,5)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSLJQRJAJITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861888 | |
| Record name | 1,1,2-Trichloro-1,2-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-15-4 | |
| Record name | 1,1,2-Trichloro-1,2-difluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Khladon 122a | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2-Trichloro-1,2-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIFLUOROTRICHLOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9MND2BU7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key thermodynamic properties of 1,2-difluoro-1,1,2-trichloroethane as determined by the research?
A1: The research primarily focused on characterizing the heat capacity of 1,2-difluoro-1,1,2-trichloroethane across a range of temperatures. The study revealed crucial thermodynamic parameters, including:
- Thermodynamic functions: The study determined key thermodynamic functions at a standard temperature of 298.15 K. These functions provide insights into the energy changes associated with the compound's physical transformations and its capacity to do work. Specifically, the researchers calculated:
Q2: How was the heat capacity of 1,2-difluoro-1,1,2-trichloroethane measured in the study?
A2: The researchers employed a highly accurate adiabatic calorimeter to meticulously measure the heat capacity of 1,2-difluoro-1,1,2-trichloroethane []. This method involves carefully controlling and measuring the heat flow into and out of a sample while minimizing any heat exchange with the surrounding environment. By precisely monitoring the temperature changes in response to controlled heat input, the researchers could accurately determine the heat capacity of the compound across different temperatures. This data is essential for understanding the compound's behavior under various conditions and its potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


- (9CI)](/img/structure/B1208763.png)













